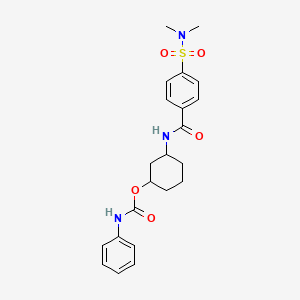
3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate, commonly known as DBCO-NHS ester, is a chemical compound widely used in scientific research for bioconjugation and labeling purposes. It is a highly reactive and stable compound that can efficiently bind to biological molecules, such as proteins, peptides, and nucleic acids, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
Research has demonstrated the utility of cyclohexyl and phenylcarbamate derivatives in organic synthesis. For instance, studies on the synthesis of tetrahydropyrimidoquinoline derivatives reveal how cyclohexanone, when treated with specific reagents, can yield compounds with potential antimicrobial activity (Elkholy & Morsy, 2006). Similarly, research into benzene sulfonamide derivatives carrying a sulfonamide moiety shows promising antimicrobial properties, highlighting the chemical versatility and potential pharmaceutical applications of these compounds (Ghorab et al., 2017).
Materials Science and Engineering
In the realm of materials science, the modification of cellulose and amylose with cyclohexylcarbamate groups has been explored for their application as chiral stationary phases in high-performance liquid chromatography, showcasing the potential of these compounds in analytical chemistry and separation sciences (Kubota et al., 2000).
Biomedical Research
The cyclohexyl and phenylcarbamate frameworks are also of interest in biomedical research. The antimicrobial activity of novel heterocyclic compounds incorporating the sulfamido moiety against a range of bacteria and fungi has been documented, underscoring the potential of these compounds in developing new antimicrobial agents (Nunna et al., 2014). Additionally, the exploration of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates as anti-tubercular agents further highlights the pharmaceutical applications of these chemical structures (Nimbalkar et al., 2018).
Propriétés
IUPAC Name |
[3-[[4-(dimethylsulfamoyl)benzoyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-25(2)31(28,29)20-13-11-16(12-14-20)21(26)23-18-9-6-10-19(15-18)30-22(27)24-17-7-4-3-5-8-17/h3-5,7-8,11-14,18-19H,6,9-10,15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTXDIMYRVKYPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)
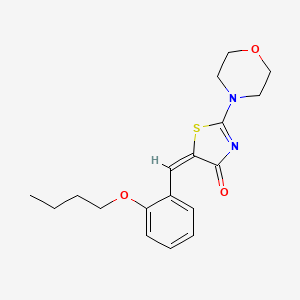
![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)
![8-(2-aminophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373907.png)
![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)
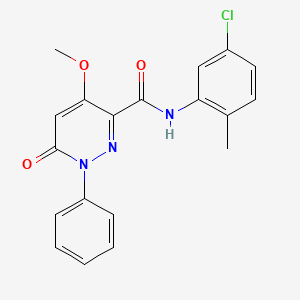
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)
![Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2373913.png)
![Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate](/img/structure/B2373915.png)
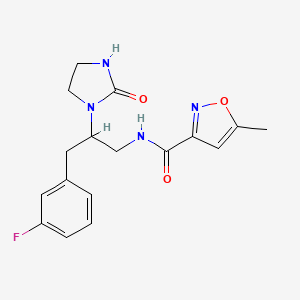

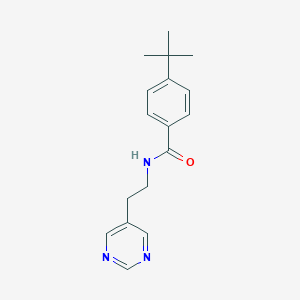
![N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373921.png)
![4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373922.png)